Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a unique chemical compound with a complex structure. It combines several functional groups, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, one might start with the formation of the oxadiazole ring through the reaction of appropriate hydrazides with carbon disulfide, followed by cyclization. The subsequent steps would involve the introduction of the trifluoromethyl group, followed by the piperidine moiety. Finally, the furan ring is appended via a suitable coupling reaction.
Industrial Production Methods: In an industrial setting, the synthesis might involve multi-step processes, including:
Preparation of starting materials at scale
Optimization of reaction conditions for each step
Use of catalysts to increase yield and reduce reaction times
Purification processes like recrystallization or chromatography to ensure product purity
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions such as:
Oxidation: Can be carried out with agents like hydrogen peroxide, leading to changes in the furan ring.
Reduction: Using reagents like sodium borohydride, the ketone group can be reduced to alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution under certain conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents depending on the reaction.
Major Products Formed: The main products formed would depend on the specific reactions, often resulting in derivatives with modified functional groups which could be tailored for specific applications.
Scientific Research Applications
This compound is versatile and finds application in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potentially used in drug design and development due to its bioactive functional groups.
Medicine: Could be explored for its pharmacological properties, such as binding affinity to certain receptors.
Industry: May serve as a building block for specialty chemicals or materials.
Mechanism of Action
Mechanism: The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the context.
Molecular Targets and Pathways: Potential targets include enzymes, receptors, or nucleic acids, influencing biochemical pathways. The exact mechanism would require specific studies but generally involves modifying the function of the target through binding or reaction.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Similar compounds may include those with trifluoromethyl groups or furan rings. For example:
Furan-2-yl(piperidin-1-yl)methanone
4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness: This compound's uniqueness lies in the combination of the furan ring with a trifluoromethyl-oxadiazole moiety, providing both rigidity and a distinct electronic profile useful in medicinal chemistry and material science.
By understanding the intricate details of Furan-2-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, researchers can leverage its properties for innovative applications.
Properties
IUPAC Name |
furan-2-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c14-13(15,16)12-18-17-10(22-12)8-3-5-19(6-4-8)11(20)9-2-1-7-21-9/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQZLRXGVFARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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